
Isopropylnaphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylnaphthalenesulphonic acid is an organic compound that belongs to the class of sulfonic acids. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through the introduction of an isopropyl group and a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylnaphthalenesulphonic acid can be synthesized through the sulfonation of isopropylnaphthalene. The process typically involves the reaction of isopropylnaphthalene with sulfuric acid under controlled conditions to introduce the sulfonic acid group. The reaction is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where isopropylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then subjected to purification processes, including neutralization, filtration, and crystallization, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Isopropylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Isopropylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropylnaphthalenesulphonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, affecting their activity and function. The isopropyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Isopropylnaphthalenesulphonic acid can be compared with other similar compounds, such as:
Naphthalene-2-sulfonic acid: Similar in structure but lacks the isopropyl group, resulting in different chemical properties and applications.
Toluene-4-sulfonic acid: Contains a toluene group instead of a naphthalene group, leading to variations in reactivity and usage.
Benzene sulfonic acid: A simpler structure with only a benzene ring, used in different industrial applications.
The uniqueness of this compound lies in its combination of the isopropyl and sulfonic acid groups, which confer distinct chemical properties and a wide range of applications.
Properties
CAS No. |
31093-48-8 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-propan-2-ylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H14O3S/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16/h3-9H,1-2H3,(H,14,15,16) |
InChI Key |
ZTFYJIXFKGPCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


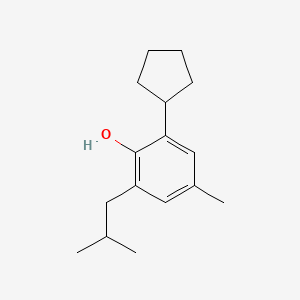

![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

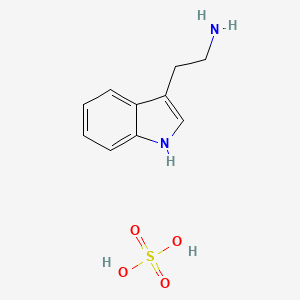
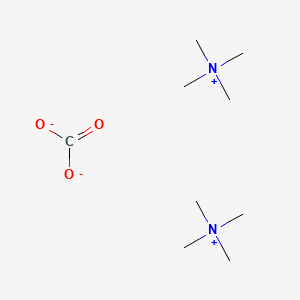
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
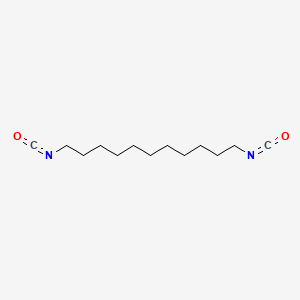
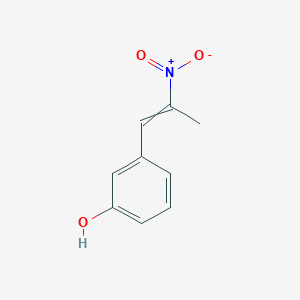

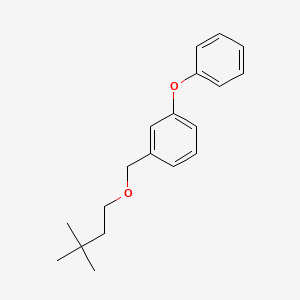
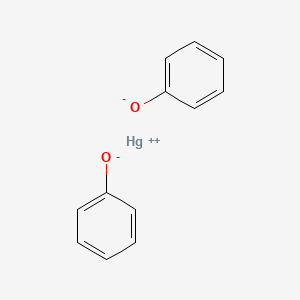
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
